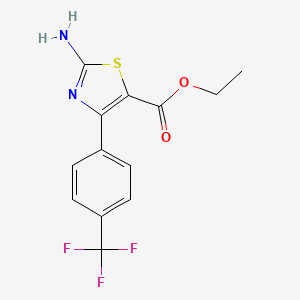

Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate

Übersicht

Beschreibung

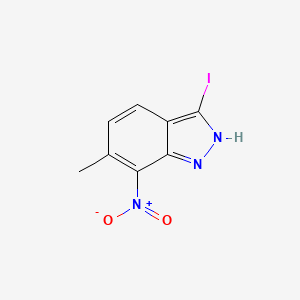

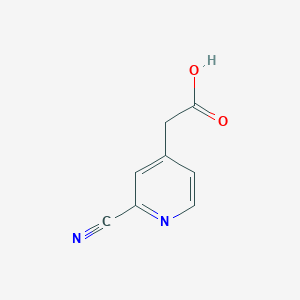

Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate is a compound that belongs to the class of organic medicinal compounds known as 2-aminothiazoles . It has a molecular formula of C14H12F3NO2S .

Synthesis Analysis

The synthesis of 2-aminothiazole-based compounds, such as Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate, involves various synthetic strategies . The literature reports many synthetic pathways of these 2-aminothiazoles .Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate consists of a 2-aminothiazole scaffold, which is one of the characteristic structures in drug development . This compound has been characterized by FTIR and NMR (1H and 13C) .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate include a melting point of 196–198 °C . Its molecular weight is 333.30 .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

2-Aminothiazoles, including Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate, have shown promising therapeutic roles as antibacterial agents . For instance, compounds synthesized from 2-aminothiazoles showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .

Antifungal Activity

These compounds also exhibit antifungal activity. For example, compound 2b showed maximum antifungal potential against Candida glabrata, and Candida albicans showed maximum sensitivity to compound 2a .

Anti-HIV Activity

2-Aminothiazoles are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as anti-HIV agents .

Antioxidant Activity

These compounds have been found to have antioxidant properties, which can help protect cells from damage .

Antitumor Activity

2-Aminothiazoles have been used in the synthesis of compounds with antitumor properties .

Anti-inflammatory & Analgesic Agents

These compounds have shown promising results as anti-inflammatory and analgesic agents .

Antimicrobial Activity

Thiazole derivatives, including Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate, have been found to have antimicrobial properties .

Antiviral Activity

Thiazole derivatives have been found to have antiviral properties .

Safety and Hazards

The safety and hazards associated with Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate are represented by the hazard statements H302, H315, H317, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause an allergic skin reaction, may cause serious eye irritation, and may cause respiratory irritation .

Zukünftige Richtungen

The future directions for Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate and similar compounds involve their potential therapeutic roles. Due to their wide scale of biological activities, their structural variations have produced attention amongst medicinal chemists . These compounds could potentially be developed as antagonists against target enzymes .

Wirkmechanismus

Target of Action

Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate, also known as Ethyl 2-amino-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate, is a derivative of 2-aminothiazoles . The primary target of this compound is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a major component of bacterial cell walls .

Mode of Action

The compound interacts with its target enzyme, UDP-N-acetylmuramate/L-alanine ligase, by binding to it . The binding affinity of the compound is influenced by the presence of a hydroxyl group substituted on the benzene ring . The compound with the highest binding affinity was found to be 2b, which showed a binding affinity of -7.6 kcal/mol .

Biochemical Pathways

The interaction of the compound with its target enzyme affects the peptidoglycan biosynthesis pathway . This disruption in the pathway leads to the inhibition of bacterial cell wall synthesis, thereby exerting an antibacterial effect .

Pharmacokinetics

The compound’s antibacterial and antifungal potential suggests that it may have suitable adme (absorption, distribution, metabolism, and excretion) properties for these applications .

Result of Action

The compound exhibits significant antibacterial and antifungal potential . It has been found to be particularly effective against gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . Additionally, it has shown antifungal potential against Candida glabrata and Candida albicans .

Eigenschaften

IUPAC Name |

ethyl 2-amino-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O2S/c1-2-20-11(19)10-9(18-12(17)21-10)7-3-5-8(6-4-7)13(14,15)16/h3-6H,2H2,1H3,(H2,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJSLGHDKMLOINR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650415 | |

| Record name | Ethyl 2-amino-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate | |

CAS RN |

887267-75-6 | |

| Record name | Ethyl 2-amino-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1604396.png)

![6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1604398.png)